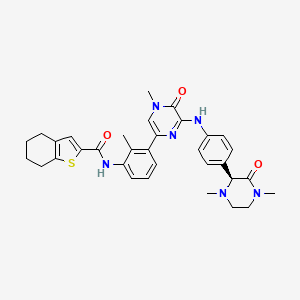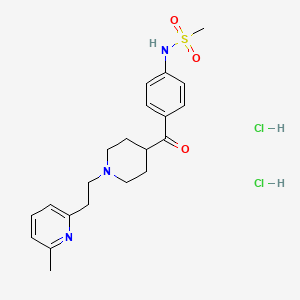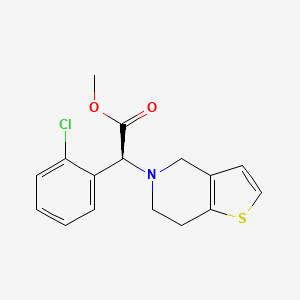
Peimisine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La ebeiensina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de alcaloides esteroideos.
Biología: Investigado por sus efectos en los procesos celulares, incluyendo la apoptosis y la regulación del ciclo celular.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento del cáncer, la inflamación y la hipertensión.
Industria: Utilizado en el desarrollo de productos farmacéuticos y como compuesto bioactivo en diversas formulaciones
Mecanismo De Acción
La ebeiensina ejerce sus efectos a través de múltiples mecanismos:
Antagonismo del receptor muscarínico M: La ebeiensina actúa como un antagonista de los receptores muscarínicos M, inhibiendo su actividad.
Inhibición de la enzima convertidora de angiotensina: La ebeiensina inhibe la actividad de la enzima convertidora de angiotensina, lo que lleva a efectos antihipertensivos.
Inducción de la apoptosis: La ebeiensina induce la apoptosis en las células cancerosas activando las vías apoptóticas
Análisis Bioquímico
Biochemical Properties
Peimisine interacts with various enzymes and proteins. It acts as an antagonist for muscarinic M receptors and an inhibitor for angiotensin converting enzyme (ACE) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage . This compound treatment also decreases the levels of MCP-1, IL-1β, IL-6, IFN-γ, TNF-α and affects macrophage polarization and Th17/Treg cell balance .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the Jak–Stat signaling pathway, which plays a crucial role in immune response and cell growth . This compound also suppresses macrophage M1 polarization, maintains the Th17/Treg cell balance, and reduces sustained inflammatory cytokines-related inflammatory injury .
Temporal Effects in Laboratory Settings
This compound was found to be slowly distributed and eliminated from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . There were gender differences in the pharmacokinetic parameters of AUC 0−t, AUC 0−∞ among a single dose of 0.26, 1.3, 6.5 mg/kg .
Transport and Distribution
This compound is slowly distributed and eliminated from rat plasma . Drug blood and tissue levels in male rats were significantly higher than the female counterparts after oral administration . Both the males and the females showed high drug levels in spleen, kidney, lung, liver, and heart .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La ebeiensina se puede sintetizar a través de diversas reacciones químicas que involucran la extracción de alcaloides de especies de Fritillaria. El proceso generalmente implica:
Extracción: Los bulbos de Fritillaria se secan y pulverizan. El polvo se somete luego a extracción con disolventes utilizando etanol o metanol.
Aislamiento: El extracto se concentra y se somete a técnicas cromatográficas para aislar la ebeiensina.
Purificación: El compuesto aislado se purifica aún más mediante técnicas de recristalización.
Métodos de producción industrial
La producción industrial de ebeiensina implica procesos de extracción y purificación a gran escala. El uso de técnicas cromatográficas avanzadas y cromatografía líquida de alta resolución (HPLC) garantiza la pureza y calidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
La ebeiensina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La ebeiensina se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la ebeiensina en sus formas reducidas.
Sustitución: La ebeiensina puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de ebeiensina, así como compuestos sustituidos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
Peiminina: Otro alcaloide esteroideo que se encuentra en especies de Fritillaria con propiedades farmacológicas similares.
Verticina: Conocida por sus efectos antiinflamatorios y antitusivos.
Imperialina: Exhibe actividades antihipertensivas y antiinflamatorias
Singularidad de la ebeiensina
La ebeiensina es única debido a su doble acción como antagonista del receptor muscarínico M e inhibidor de la enzima convertidora de angiotensina. Este doble mecanismo contribuye a su amplio espectro de actividades farmacológicas, convirtiéndola en un compuesto valioso en la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELXPJVGNZIGC-GKFGJCLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930647 | |
| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19773-24-1, 139893-27-9 | |
| Record name | Peimisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebeiensine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



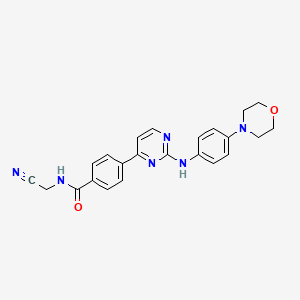
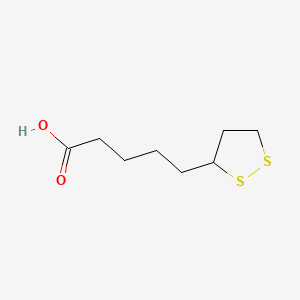
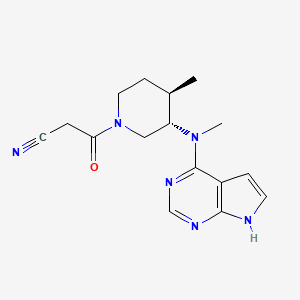
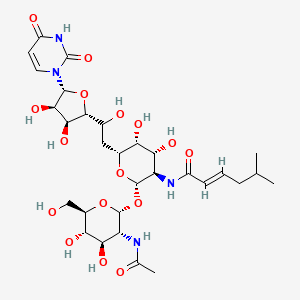

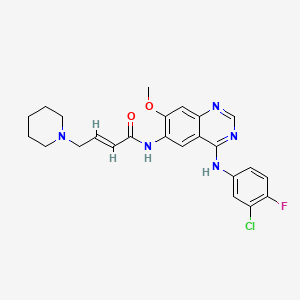
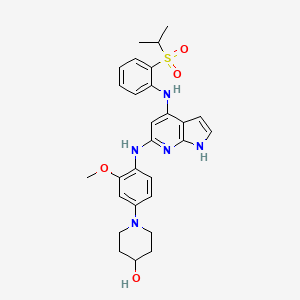
![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
